(2-Oxospiro[3.3]heptan-6-yl) acetate

Catalog No.
S6586867
CAS No.
2288710-32-5
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxospiro[3.3]heptan-6-yl) acetate

CAS Number

2288710-32-5

Product Name

(2-Oxospiro[3.3]heptan-6-yl) acetate

IUPAC Name

(2-oxospiro[3.3]heptan-6-yl) acetate

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-6(10)12-8-4-9(5-8)2-7(11)3-9/h8H,2-5H2,1H3

InChI Key

BHTAWCAVNIKMQP-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2(C1)CC(=O)C2

Canonical SMILES

CC(=O)OC1CC2(C1)CC(=O)C2

(2-Oxospiro[3.3]heptan-6-yl) acetate, also known as 2-(2-oxaspiro[3.3]heptan-6-yl)acetic acid, is a chemical compound containing a spirocyclic ring system. While research on this specific molecule appears limited, spirocyclic compounds have generated interest in medicinal chemistry due to their potential biological activities [].

Potential for Drug Discovery

Spirocyclic motifs are frequently found in natural products with diverse pharmacological properties []. This has led researchers to investigate the potential of spirocyclic compounds as drug candidates. Studies have shown that spirocyclic scaffolds can exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antibacterial properties [, , ].

Here are some examples:

  • Anticancer properties: Certain spirocyclic compounds have been shown to inhibit the growth of cancer cells [].
  • Anticonvulsant properties: Some spirocyclic molecules have been found to be effective in reducing seizures [].
  • Antibacterial properties: Spirocyclic structures have also been identified with antibacterial activity against various strains of bacteria [].

(2-Oxospiro[3.3]heptan-6-yl) acetate is a spirocyclic compound characterized by its unique structural framework, which consists of two cyclobutane rings connected through a single carbon atom, forming a rigid spiro linkage. This compound has the molecular formula C7_{7}H8_{8}O2_{2} and is notable for its three-dimensional structure, which imparts distinctive chemical and physical properties that are of interest in various fields of chemistry and materials science.

Due to its functional groups. Common reactions include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to yield alcohols or hydrocarbons.
  • Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or potassium tert-butoxide, leading to various derivatives.

The rigid spirocyclic structure influences the reactivity and selectivity of these reactions, making it a valuable compound for synthetic applications.

Several synthetic routes have been developed for the preparation of (2-Oxospiro[3.3]heptan-6-yl) acetate:

  • [2+2] Cycloaddition: A common method involves the [2+2] cycloaddition of dichloroketene with olefins. This method can yield moderate amounts of the desired product but often requires subsequent purification steps such as chromatography.
  • Double Substitution Reactions: Another approach utilizes double substitution reactions between di-nucleophiles and di-electrophiles, allowing for the synthesis of various spirocyclic compounds including (2-Oxospiro[3.3]heptan-6-yl) acetate .

These methods highlight the versatility and complexity involved in synthesizing this compound.

(2-Oxospiro[3.3]heptan-6-yl) acetate has potential applications in several areas:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its rigid framework could be beneficial in designing new materials with specific mechanical or thermal properties.
  • Synthetic Chemistry: The compound serves as an intermediate in various synthetic pathways, facilitating the construction of more complex molecules .

Several compounds share structural similarities with (2-Oxospiro[3.3]heptan-6-yl) acetate, including:

Compound NameStructural FeaturesUnique Aspects
Spiro[3.3]heptane-2,6-dioneContains two ketone groupsRigid non-aromatic structure
Spiro[3.3]heptane-2,6-dicarboxylic acidContains carboxylic acid groupsMore polar due to acid groups
Spiro[2.4]heptaneSpiro linkage between cyclopropane and cyclopentane ringsDifferent ring sizes influence reactivity

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

168.078644241 g/mol

Monoisotopic Mass

168.078644241 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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